molecular formula C17H20BrNO3S B2391935 N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide CAS No. 863445-52-7

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide

Cat. No. B2391935
CAS RN: 863445-52-7
M. Wt: 398.32
InChI Key: OTDDCHKLWMIMJW-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BPTT and has been used in numerous research studies to explore its properties and potential benefits.

Mechanism of Action

BPTT acts as a positive allosteric modulator of mGluR5, which enhances the receptor's activity. This leads to increased signaling and activation of downstream signaling pathways, which are involved in various neurological processes.
Biochemical and Physiological Effects:
BPTT has been shown to enhance synaptic plasticity, which is the ability of neurons to adapt and change in response to stimuli. This is believed to be due to the compound's ability to enhance the activity of mGluR5, which is involved in the regulation of synaptic plasticity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BPTT in lab experiments is its ability to enhance synaptic plasticity, which can be useful in studying various neurological processes. However, one limitation is that BPTT is not very selective and can also interact with other receptors, which can complicate the interpretation of results.

Future Directions

There are numerous future directions for research involving BPTT. One potential direction is to explore its potential use in the treatment of various neurological disorders such as schizophrenia and Alzheimer's disease. Another potential direction is to develop more selective compounds that can specifically target mGluR5, which can help to reduce the potential for off-target effects. Additionally, further research is needed to fully understand the mechanisms of action of BPTT and its potential applications in various fields.

Synthesis Methods

The synthesis of BPTT involves the reaction of 4-bromobenzonitrile with cyclohexanecarboxylic acid in the presence of triethylamine and 1,2-dichloroethane. The resulting product is then reacted with thionyl chloride and 3,4-dihydro-2H-pyran to produce the final compound.

Scientific Research Applications

BPTT has been extensively studied for its potential applications in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various neurological processes such as learning and memory. BPTT has also been studied for its potential use in the treatment of various neurological disorders such as schizophrenia and Alzheimer's disease.

properties

IUPAC Name

N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO3S/c18-14-6-8-15(9-7-14)19(16-10-11-23(21,22)12-16)17(20)13-4-2-1-3-5-13/h6-11,13,16H,1-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDDCHKLWMIMJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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